1-(Aminooxy)methanamine
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Overview
Description
1-(Aminooxy)methanamine is an organic compound characterized by the presence of an aminooxy functional group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminooxy)methanamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine derivatives with methanamine. For example, the O-alkylation of hydroxylamine can yield methoxyamine, which can then be further modified to produce this compound . Another method involves the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (solid-phase peptide synthesis) techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminooxy)methanamine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds to form oxime bonds
Common Reagents and Conditions:
Reduction: Reductive amination using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aminooxy group.
Substitution: Aniline or p-phenylenediamine derivatives are often used as catalysts in oxime ligation reactions.
Major Products:
Oxime Derivatives: Formed through the reaction of the aminooxy group with aldehydes or ketones.
Primary Amines: Resulting from the reduction of the aminooxy group.
Scientific Research Applications
1-(Aminooxy)methanamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates, including polymer-proteins, peptide dendrimers, and glycoconjugates.
Biology: Employed in the study of DNA interactions and the stabilization of nucleic acid structures.
Medicine: Investigated for its potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Aminooxy)methanamine involves its reactivity with carbonyl compounds. . This reaction is chemoselective and can be performed under mild conditions, making it suitable for various applications in synthesis and analysis.
Comparison with Similar Compounds
2-(Aminooxy)ethanamine: Another aminooxy compound with a similar structure but different reactivity and applications.
Methoxyamine: A related compound used in similar synthetic applications.
Uniqueness: 1-(Aminooxy)methanamine is unique due to its specific reactivity with carbonyl compounds, making it a valuable tool in bioconjugation and synthetic chemistry. Its ability to form stable oxime bonds under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
492462-78-9 |
---|---|
Molecular Formula |
CH6N2O |
Molecular Weight |
62.072 g/mol |
IUPAC Name |
O-(aminomethyl)hydroxylamine |
InChI |
InChI=1S/CH6N2O/c2-1-4-3/h1-3H2 |
InChI Key |
ZAXUHDYJARDFQS-UHFFFAOYSA-N |
Canonical SMILES |
C(N)ON |
Origin of Product |
United States |
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